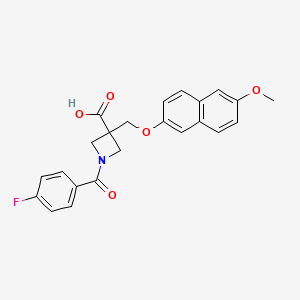

PF-04418948

Vue d'ensemble

Description

PF-04418948 is a small molecule that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is an orally active, potent, and selective antagonist of the prostaglandin E2 receptor EP2 subtype, with an IC50 of 16 nM .

Applications De Recherche Scientifique

PF-04418948 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of the prostaglandin E2 receptor EP2 subtype in various chemical processes.

Biology: this compound is used to investigate the biological functions of the EP2 receptor in different cell types and tissues.

Medicine: The compound is being studied for its potential therapeutic applications in treating diseases such as cancer and inflammation. .

Mécanisme D'action

Target of Action

PF-04418948 is a potent and selective antagonist for the prostaglandin E2 receptor (EP2) . The EP2 receptor is a G protein-coupled receptor that signals preferentially through Gs proteins .

Mode of Action

This compound interacts with the EP2 receptor, inhibiting its activity . It displays over 2000-fold selectivity for EP2 receptors over EP1, EP3, EP4, DP1, and CRTH2 receptors . It exhibits less than 30% binding at a diverse panel of GPCRs and ion channels at a concentration of 10 μM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin E2 (PGE2) pathway . This compound inhibits PGE2-induced increases in intracellular cAMP . This inhibition affects various downstream effects, including the relaxation of smooth muscle tissues .

Pharmacokinetics

It is known to be orally active , suggesting it has good bioavailability.

Result of Action

This compound’s action results in the inhibition of PGE2-induced increases in intracellular cAMP . This leads to a reversal of PGE2-induced relaxation in smooth muscle tissues, such as the trachea . In human myometrium, this compound produced a parallel, rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation .

Analyse Biochimique

Biochemical Properties

PF-04418948 interacts with the prostaglandin EP2 receptor, a G protein-coupled receptor that signals preferentially through Gs proteins . It inhibits prostaglandin E2 (PGE2)-induced increase in cAMP in cells expressing EP2 receptors with a functional K B value of 1.8 nM .

Cellular Effects

This compound has been shown to inhibit PGE2-induced growth in cAMP in cells expressing EP2 receptors . It also inhibited PGE2-induced relaxation in mouse trachea . In human myometrium, it produced a rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EP2 receptor and antagonizing its function . This leads to a decrease in cAMP levels within the cell, thereby influencing cellular processes regulated by this second messenger .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it was found to inhibit PGE2-induced increase in cAMP in cells expressing EP2 receptors after 90 minutes of incubation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to attenuate the butaprost-induced cutaneous blood flow response in a dose-dependent fashion . The compound was administered orally at dosages of 1, 3, and 10 mg/kg .

Metabolic Pathways

Given its role as an EP2 receptor antagonist, it is likely to be involved in pathways related to prostaglandin signaling .

Méthodes De Préparation

The synthesis of PF-04418948 involves several steps, including the formation of the azetidine ring and the attachment of the naphthalene moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .

Analyse Des Réactions Chimiques

PF-04418948 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparaison Avec Des Composés Similaires

PF-04418948 is unique in its high selectivity and potency as an EP2 receptor antagonist. Similar compounds include:

TG6-10-1: Another EP2 receptor antagonist with similar selectivity.

Sulprostone: A prostaglandin receptor antagonist with broader activity.

ONO-AE3-208: A selective EP4 receptor antagonist. This compound stands out due to its greater than 2000-fold selectivity over other EP subtypes and its potent inhibitory effects on EP2 receptor activity

Propriétés

IUPAC Name |

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJGMYMNSNVCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148292 | |

| Record name | PF-04418948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078166-57-0 | |

| Record name | PF-04418948 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04418948 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04418948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04418948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

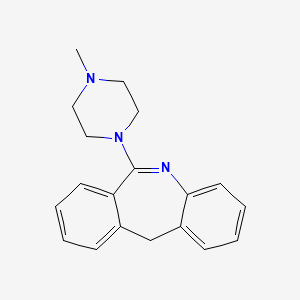

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

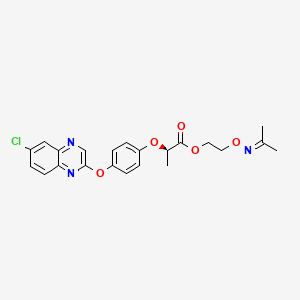

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.